2-(2-Fluorophenyl)-5-(2-naphthyl)-1,3,4-oxadiazole is a chemical compound classified under oxadiazole derivatives, which are known for their diverse applications in pharmaceuticals and agriculture. This compound features a unique molecular structure that integrates both fluorophenyl and naphthyl groups, contributing to its potential biological activity.
The compound falls under the category of heterocyclic compounds, specifically oxadiazoles. Oxadiazoles are characterized by a five-membered ring containing two nitrogen atoms and three carbon atoms. This particular derivative is of interest due to its fluorinated aromatic ring, which may enhance its biological activity compared to non-fluorinated analogs.
The synthesis of 2-(2-Fluorophenyl)-5-(2-naphthyl)-1,3,4-oxadiazole involves several key steps:
The precise conditions for these reactions can vary, including temperature, solvent choice (often polar aprotic solvents), and reaction time. The yield and purity of the final product can be optimized through careful control of these parameters.
The molecular formula of 2-(2-Fluorophenyl)-5-(2-naphthyl)-1,3,4-oxadiazole is . The structure includes:
The compound's molecular weight is approximately 275.28 g/mol. The structural representation can be visualized using molecular modeling software or drawing tools that depict the arrangement of atoms and bonds.
2-(2-Fluorophenyl)-5-(2-naphthyl)-1,3,4-oxadiazole can undergo various chemical reactions typical for oxadiazoles:
These reactions are influenced by factors such as solvent choice, temperature, and the presence of catalysts or reagents that facilitate the desired transformations.
The mechanism of action for 2-(2-Fluorophenyl)-5-(2-naphthyl)-1,3,4-oxadiazole is primarily linked to its biological activity as a potential fungicide or pharmaceutical agent.
Research indicates that oxadiazoles often exhibit antifungal properties by disrupting cell wall synthesis or interfering with nucleic acid metabolism in fungi .
Relevant data on these properties can be sourced from experimental studies or material safety data sheets (MSDS).
2-(2-Fluorophenyl)-5-(2-naphthyl)-1,3,4-oxadiazole has several potential applications:
1,3,4-Oxadiazoles represent a privileged five-membered heterocyclic scaffold in modern drug discovery, characterized by a ring structure containing two nitrogen atoms and one oxygen atom. This versatile pharmacophore has demonstrated exceptional utility across therapeutic domains due to its favorable physicochemical properties, metabolic stability, and capacity for diverse chemical modifications. The scaffold serves as a bioisostere for ester and amide functionalities, enhancing metabolic resistance while maintaining target engagement capabilities. Its planar structure enables efficient π-π stacking interactions with biological targets, and the presence of multiple hydrogen bond acceptors facilitates specific binding interactions. Within this structural framework, 2-(2-fluorophenyl)-5-(2-naphthyl)-1,3,4-oxadiazole exemplifies the strategic integration of fluorinated aryl and extended aromatic systems to optimize bioactivity profiles against challenging disease targets [5] [9].
The integration of 1,3,4-oxadiazoles into medicinal chemistry spans over seven decades, evolving from simple heterocyclic curiosities to sophisticated therapeutic agents. Early developments focused on unsubstituted or alkyl-substituted derivatives, with significant advancements occurring through strategic aromatic substitutions that enhanced both potency and drug-like properties. The 1980s marked a pivotal period with the introduction of Furamizole (an antimicrobial) and Tiodazosin (an antihypertensive), establishing the pharmacophoric value of the 1,3,4-oxadiazole core. These early agents demonstrated the scaffold's capacity to serve as a metabolically stable linker between aromatic systems while contributing directly to target engagement [9].
The late 1990s and early 2000s witnessed the emergence of Zibotentan (ZD4054), a pioneering 2,5-diaryl-substituted 1,3,4-oxadiazole derivative developed as a potent endothelin A receptor antagonist for oncology applications. This period also saw the approval of Raltegravir, an HIV integrase inhibitor containing a distinct oxadiazole isomer (1,2,4-oxadiazole), which stimulated extensive research into all oxadiazole variants. These developments catalyzed exploration of disubstituted derivatives with electron-deficient aryl systems, culminating in compounds like 2-(fluorophenyl)-5-(naphthyl)-1,3,4-oxadiazoles that leverage both fluorine chemistry and extended aromatic systems for enhanced target affinity [6] [9].
Table 1: Evolution of 1,3,4-Oxadiazole Derivatives in Drug Discovery
Time Period | Representative Agents | Structural Features | Therapeutic Application |
---|---|---|---|
1980s | Furamizole, Tiodazosin | Alkyl/heteroaryl substitutions | Antimicrobial, Antihypertensive |
1990-2000s | Nesapidil, Zibotentan (ZD4054) | 4-Chlorophenyl, 3-methoxy-4-hydroxyphenyl | Vasodilator, Anticancer (Phase III) |
2010-Present | EVT-12815544 derivatives | 2-Fluorophenyl-5-naphthyl combinations | Anticancer/Antimicrobial research |
Contemporary medicinal chemistry employs sophisticated structure-based design to optimize 2,5-diaryl-1,3,4-oxadiazoles, with particular focus on fluorine incorporation at ortho, meta, or para positions of the phenyl ring and naphthyl group variations at the 5-position. This structural evolution reflects an increasing understanding of how electronic effects (fluorine) and hydrophobic surface area (naphthyl) synergistically enhance target binding. The specific compound 2-(2-fluorophenyl)-5-(2-naphthyl)-1,3,4-oxadiazole (CAS: 68047-42-7) exemplifies this design philosophy, incorporating ortho-fluorine for steric and electronic effects alongside the conformationally constrained 2-naphthyl system to maximize target interactions [2] [4] .
The 1,3,4-oxadiazole ring exhibits distinct physicochemical properties that underpin its pharmaceutical utility. Unlike its isomer 1,2,4-oxadiazole, which behaves more like a conjugated diene, the symmetrical 1,3,4-oxadiazole demonstrates significant aromatic character, as evidenced by bathochromic shifts in UV spectroscopy upon phenyl substitution. When comparing UV absorption maxima, 3,5-diphenyl-1,2,4-oxadiazole exhibits λmax ≈ 245 nm, while the 1,3,4-isomer 2,5-diphenyl-1,3,4-oxadiazole shows a substantial bathochromic shift to λmax ≈ 276 nm. This enhanced conjugation directly influences electronic distribution and dipole moments (1,3,4-oxadiazole: ~3.95 Debye), facilitating stronger interactions with biological targets through dipole stacking and charge transfer interactions [1].
The scaffold's metabolic stability stems from resistance to both oxidative and hydrolytic degradation. The ring system maintains integrity under acidic conditions where ester and amide bioisosteres would hydrolyze, while the N-O bond demonstrates unexpected stability toward hepatic reductase systems. This stability profile, combined with moderate lipophilicity (logP range: 2.5-4.0 for disubstituted derivatives), enables favorable membrane permeability while avoiding excessive hydrophobicity. Quantum mechanical calculations reveal substantial polarization across the ring system, with the O1 and N4 atoms acting as primary hydrogen bond acceptors. This electronic profile facilitates interactions with key biological targets, particularly those containing serine residues (e.g., kinase ATP pockets) or metal ions (e.g., metalloproteinase catalytic sites) [1] [6].
Table 2: Substituent Effects on 1,3,4-Oxadiazole Properties
Substituent Pattern | Electronic Effect | Spatial Orientation | Biological Impact |
---|---|---|---|
5-(2-Naphthyl) | Extended π-system | Planar with slight angular offset | Enhanced hydrophobic pocket binding |
2-(2-Fluorophenyl) | -I effect, ortho steric constraint | Ortho substituent creates torsion | Target selectivity modulation |
Combination: 2F-Ph + 2-Naph | Synergistic π-deficiency/π-excess | Complementary hydrophobic surfaces | Improved affinity for ATP-binding sites |
Specific structural modifications impart targeted bioactivity enhancements:
The strategic combination of fluorophenyl and naphthyl substituents on the 1,3,4-oxadiazole scaffold addresses specific pharmacological requirements in oncology and infectious disease research. Fluorine incorporation serves multiple purposes: it acts as a bioisosteric replacement for hydrogen with minimal steric perturbation while significantly altering electronic distribution; it enhances cell membrane permeability through increased lipophilicity (measured as ΔlogP ≈ +0.5 for fluorine substitution); and it improves metabolic stability by blocking para-hydroxylation pathways common to phenyl-containing drugs. The ortho-fluorine position specifically in 2-(2-fluorophenyl)-5-(2-naphthyl)-1,3,4-oxadiazole creates a steric-electronic effect that influences ring conformation, potentially enhancing selectivity for certain kinase isoforms or tubulin binding sites [9] .
The 2-naphthyl group provides an expanded hydrophobic pharmacophore critical for interaction with deep hydrophobic pockets in high-value cancer targets:
In antimicrobial applications, the electron-withdrawing fluorine enhances membrane penetration in Gram-negative bacteria by increasing compound lipophilicity while counterintuitively maintaining water solubility through its effect on dipole moment. The fluorine atom also participates in halogen bonding with bacterial enzyme residues (e.g., carbonyl oxygens in MurB), improving binding affinity. Naphthyl substituents provide stacking interactions with nucleic acid bases, positioning the oxadiazole core for intercalation or minor groove binding in bacterial DNA/RNA. This dual-action mechanism underlies the broad-spectrum activity observed in fluorinated naphthyl-oxadiazoles against resistant pathogens like MRSA and Pseudomonas aeruginosa [5].
Table 3: Biological Activities of 2,5-Disubstituted 1,3,4-Oxadiazoles with Fluorophenyl/Naphthyl Groups
Biological Target | Compound Structure | Reported Activity | Proposed Mechanism |
---|---|---|---|
Tubulin | 2-(3-Fluorophenyl)-5-(2-naphthyl) | IC50 = 0.8 µM (MCF-7) | Colchicine site binding, G2/M arrest |
HDAC8 | 2-(4-Fluorophenyl)-5-(1-naphthyl) | IC50 = 1.5 µM | Surface recognition domain binding |
Bacterial DNA gyrase | 2-(2-Fluorophenyl)-5-(2-naphthyl) | MIC = 2 µg/mL (S. aureus) | DNA intercalation, topoisomerase inhibition |
Fungal lanosterol demethylase | 2-(2,4-Difluorophenyl)-5-(1-naphthyl) | MIC = 4 µg/mL (C. albicans) | Heme iron coordination, ergosterol synthesis inhibition |
Structure-activity relationship (SAR) studies reveal critical trends in fluorophenyl/naphthyl combinations:
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 10101-88-9
CAS No.: 2208-40-4
CAS No.: 687-50-3